molecular formula C16H26FIN2OSi B1440366 6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine CAS No. 1228666-57-6

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine

Cat. No. B1440366
CAS RN: 1228666-57-6
M. Wt: 436.38 g/mol
InChI Key: BOBPDZBTGFXOLF-UHFFFAOYSA-N
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Description

The compound “6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine” is a unique chemical with a complex structure . It is used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its empirical formula and molecular weight. For instance, the empirical formula of a related compound, tert-Butyl 6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-ylcarbamate, is C21H36FN3O3Si and its molecular weight is 425.61 . The structure of the compound might be similar, but without specific data, it’s hard to provide an accurate analysis.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Research in the field of organic synthesis often focuses on the development of novel compounds with potential applications in drug development and material science. The structural features of the compound suggest its utility in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. For example, studies on the metallation of π-deficient heteroaromatic compounds, like those involving fluoropyridines and iodopyridines, are crucial for introducing functional groups that can interact with biological targets or further chemical modification (Marsais & Quéguiner, 1983). Similarly, the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry for its contribution to the stereochemistry of molecules and its ability to modulate biological activity (Li Petri et al., 2021).

Medicinal Chemistry Applications

The compound's structural components, such as the pyrrolidine ring and the fluoropyridine moiety, are commonly found in bioactive molecules. Research on pyrrolidine in drug discovery highlights its versatility and the role of its stereochemistry in determining biological activity. The pyrrolidine scaffold is involved in the design of novel compounds for the treatment of various diseases, showcasing the importance of such structures in medicinal chemistry (Li Petri et al., 2021).

Material Science and Catalysis

In material science and catalysis, the tert-butyldimethylsilyloxy (TBDMS) group is often used as a protective group for alcohols and other functional groups, facilitating various synthetic transformations. The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines demonstrates the role of such silyl-protected intermediates in the stereoselective synthesis of amines and their derivatives, highlighting the broader relevance of silyl ether chemistry in the synthesis of structurally diverse and biologically significant molecules (Philip et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, a related compound, 6-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine, is classified as Acute Tox. 4 Oral, indicating that it’s harmful if swallowed . The compound might have similar hazards, but without specific data, it’s hard to provide an accurate assessment.

properties

IUPAC Name

tert-butyl-[[1-(6-fluoro-5-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-8-9-20(10-12)14-7-6-13(18)15(17)19-14/h6-7,12H,8-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBPDZBTGFXOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=C(C=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FIN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673603
Record name 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine

CAS RN

1228666-57-6
Record name 6-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-2-fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine
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6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine
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6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine
Reactant of Route 6
6-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-2-fluoro-3-iodopyridine

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